molecular formula C10H11ClN4O B11806322 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine

4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine

Cat. No.: B11806322
M. Wt: 238.67 g/mol
InChI Key: NPXNXKIEOFENQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an imidazo[1,2-c]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloroimidazo[1,2-c]pyrimidine.

    Reaction Conditions: The compound is then reacted with morpholine in the presence of a suitable base and solvent.

    Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits significant biological activity, particularly as a kinase inhibitor. Kinases play a crucial role in various cellular processes, including signal transduction and cell proliferation. Dysregulation of kinase activity is associated with several diseases, including cancer.

Kinase Inhibition

Research indicates that 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine can inhibit specific kinases involved in cancer pathways, such as c-KIT and Polycomb Repressive Complex 2 (PRC2). These kinases are known to be implicated in tumor growth and progression. The morpholine moiety enhances the compound's pharmacological profile by improving its bioavailability and selectivity for target enzymes .

Anticancer Potential

Due to its ability to inhibit kinases associated with cancer, this compound shows promise as an anticancer agent. Preclinical studies have demonstrated its efficacy against various cancer cell lines, indicating potential for further development into therapeutic agents targeting specific cancers related to kinase dysregulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its design as a therapeutic agent. The presence of the morpholine ring is essential for maintaining activity against kinases.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Here’s a comparison table highlighting their features and biological activities:

Compound NameStructural FeaturesBiological Activity
4-(6-Chloroimidazo[1,2-b]pyridin-3-yl)morpholineSimilar imidazole-pyridine coreKinase inhibition
4-(7-Bromoimidazo[1,2-c]pyrimidin-5-yl)morpholineBromine substituent instead of chlorinePotential anti-tumor activity
4-(7-Methylimidazo[1,2-c]pyrimidin-5-yl)morpholineMethyl group at position 7Varying kinase inhibition

This table illustrates how modifications in substituents can significantly alter the pharmacological profiles and therapeutic potentials of these compounds .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of this compound as a kinase inhibitor:

Case Study: Inhibition of c-KIT Kinase

A study demonstrated that this compound effectively inhibits c-KIT kinase across various mutations associated with gastrointestinal stromal tumors (GISTs). The findings suggest that it could be beneficial in treating patients with resistant forms of GIST due to its selective action against mutated kinases .

Case Study: Anti-Tumor Activity

In vitro studies have shown that derivatives of this compound exhibit varying degrees of anti-tumor activity against several cancer cell lines. These findings support further investigation into its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction .

Comparison with Similar Compounds

Biological Activity

The compound 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine is a notable member of the imidazo[1,2-c]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H11ClN4O\text{C}_{11}\text{H}_{11}\text{Cl}\text{N}_{4}\text{O}

This compound features a morpholine ring attached to a chlorinated imidazo[1,2-c]pyrimidine moiety, which contributes to its biological activity.

Research indicates that compounds in the imidazo[1,2-c]pyrimidine class often function as inhibitors of key enzymes involved in cancer progression. Specifically, they may inhibit Polycomb Repressive Complex 2 (PRC2) activity and affect pathways such as the Wnt/β-catenin signaling pathway , which is critical in various cancers.

Inhibition of PRC2

Studies have shown that imidazo[1,2-c]pyrimidine derivatives can inhibit PRC2, leading to altered gene expression profiles associated with tumor suppression. This inhibition is particularly relevant in cancers where PRC2 plays a role in maintaining oncogenic transcriptional programs .

Wnt/β-Catenin Pathway

The Wnt/β-catenin pathway is another target for these compounds. Inhibition of this pathway has been linked to reduced proliferation in cancer cell lines such as SW480 and HCT116. For example, related compounds have demonstrated IC50 values in the low micromolar range against these cell lines .

Biological Activity Data

A summary of biological activities observed for this compound is presented in the table below:

Activity Cell Line IC50 (μM) Mechanism
Inhibition of cell proliferationSW4800.12Wnt/β-Catenin pathway inhibition
Inhibition of cell proliferationHCT1162.0Wnt/β-Catenin pathway inhibition
PRC2 activity inhibitionVarious cancer cellsNot specifiedAltered gene expression

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-c]pyrimidine derivatives:

  • Case Study on Colorectal Cancer :
    • A study demonstrated that derivatives similar to this compound significantly inhibited the growth of colorectal cancer xenografts in mice. These findings support its potential as a therapeutic agent against colorectal cancer .
  • Mechanistic Insights :
    • Research exploring the binding modes of these compounds revealed interactions with specific residues within the β-catenin armadillo repeat domain, suggesting a direct mechanism by which these compounds exert their inhibitory effects .

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

4-(7-chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine

InChI

InChI=1S/C10H11ClN4O/c11-8-7-9-12-1-2-15(9)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

NPXNXKIEOFENQR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC3=NC=CN32)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.